molecular formula C20H18BrNO4S B281549 N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE

N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE

Cat. No.: B281549
M. Wt: 448.3 g/mol
InChI Key: PRNUESQLWCIKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE is a synthetic organic compound characterized by its unique molecular structure, which includes a bromophenyl sulfonyl group and a tetrahydrodibenzo[b,d]furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE typically involves the reaction of 4-bromobenzenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the sulfonyl group.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The bromophenyl sulfonyl group is believed to interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The tetrahydrodibenzo[b,d]furan moiety may enhance the compound’s lipophilicity, facilitating its penetration into bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE is unique due to its combination of the bromophenyl sulfonyl group and the tetrahydrodibenzo[b,d]furan moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C20H18BrNO4S

Molecular Weight

448.3 g/mol

IUPAC Name

N-(4-bromophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide

InChI

InChI=1S/C20H18BrNO4S/c1-13(23)22(27(24,25)16-9-6-14(21)7-10-16)15-8-11-20-18(12-15)17-4-2-3-5-19(17)26-20/h6-12H,2-5H2,1H3

InChI Key

PRNUESQLWCIKMA-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.